molecular formula C13H12ClN3O3 B2868985 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 69791-20-4

5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2868985
CAS No.: 69791-20-4
M. Wt: 293.71
InChI Key: CDFRTLQHILHQDC-UHFFFAOYSA-N
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Description

5-[(4-Chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate-derived compound featuring a pyrimidinetrione core substituted with a methylene-linked 4-chloroaniline group and two methyl groups at positions 1 and 2. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The 4-chloroanilino substituent introduces electron-withdrawing characteristics, which can modulate reactivity and biological activity, such as enzyme inhibition or calcium channel blockade .

Properties

IUPAC Name

5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-16-11(18)10(12(19)17(2)13(16)20)7-15-9-5-3-8(14)4-6-9/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRXMJNNABTRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 4-chloroaniline with a suitable pyrimidinetrione derivative under controlled conditions. The reaction conditions may include the use of a catalyst, specific temperature, and pH control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or as a lead compound for drug discovery. Its biological activity may be explored for therapeutic purposes.

Industry: In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 5-[(4-Chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidinetrione Derivatives

Compound Name Substituent(s) Molecular Formula Key Properties/Activities References
5-[(4-Chloroanilino)methylene]-1,3-dimethyl-pyrimidinetrione (Target Compound) 4-Cl-C₆H₄-NH-CH₂ C₁₃H₁₁ClN₄O₃ Hypothesized calcium channel inhibition (inferred from chlorobenzylidene analogues)
5-[(3-Bromophenyl)methylene]-1,3-dimethyl-pyrimidinetrione 3-Br-C₆H₄-CH₂ C₁₃H₁₁BrN₂O₃ Precursor for coumarin hybrids; crystallographically characterized
5-[(4-Bromophenyl)methylene]-1,3-dimethyl-pyrimidinetrione 4-Br-C₆H₄-CH₂ C₁₃H₁₁BrN₂O₃ Used in H-aggregate studies; blue-shifted UV absorption
5-(2-Furylmethylene)-1-phenyl-pyrimidinetrione 2-Furyl-CH₂ C₁₅H₁₀N₂O₄ AAC(6′)-Ib inhibitor (Ki ≈ 10 µM)
5-(4-Chlorobenzylidene)-2,4,6-pyrimidinetrione (SR-10) 4-Cl-C₆H₄-CH₂ C₁₁H₇ClN₂O₃ L-type calcium channel blocker (binding energy: -8.8 kcal/mol; antihypertensive activity)
5-(N,N-Dimethylaminobenzylidene)-pyrimidinetrione (AB_1) 4-(N,N-Me₂)-C₆H₄-CH₂ C₁₄H₁₅N₃O₃ H-aggregate formation; excimer fluorescence at 620 nm

Pharmacological and Physicochemical Properties

  • Calcium Channel Blockade: Chlorobenzylidene derivatives (e.g., SR-10) exhibit strong binding to L-type calcium channels (ΔG = -8.8 kcal/mol), suggesting the target compound’s 4-chloroanilino group may enhance cardiovascular activity .
  • Enzyme Inhibition: Furylmethylene derivatives show moderate inhibition of aminoglycoside acetyltransferases (Ki ≈ 10 µM), while electron-deficient aryl groups (e.g., nitro or chloro) may improve potency .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro and bromo substituents enhance electrophilicity, improving interactions with biological targets (e.g., enzymes, ion channels) .
  • Substituent Position : Para-substituted aryl groups (e.g., 4-bromo, 4-chloro) generally exhibit higher stability and bioactivity compared to ortho or meta isomers due to reduced steric hindrance .
  • Methylene Bridge Flexibility : Rigid aromatic substituents (e.g., anthrylmethylene) may reduce solubility but enhance π-π stacking in solid-state applications .

Biological Activity

5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a compound with potential biological activity due to its unique chemical structure. This article explores its biological properties, including antibacterial and enzyme inhibitory activities, as well as its pharmacological implications based on recent research findings.

  • Molecular Formula : C13H12ClN3O3
  • Molecular Weight : 293.71 g/mol
  • CAS Number : 69791-20-4

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrimidine derivatives. While specific data on 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is limited, related compounds have demonstrated significant activity against various bacterial strains. For instance:

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

These findings suggest that derivatives of pyrimidine may exhibit similar antibacterial effects.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in pharmacology for developing treatments for various diseases.

  • Acetylcholinesterase Inhibition : Compounds structurally similar to 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione have shown varying degrees of AChE inhibition:
CompoundIC50 (µM)Reference
Compound D2.14 ± 0.003
Compound E6.28 ± 0.003
  • Urease Inhibition : Urease inhibitors are vital for treating conditions like urinary tract infections and kidney stones. The compound's potential urease inhibitory activity remains to be fully explored but is anticipated based on structural analogs.

Case Studies and Research Findings

Several studies have synthesized and tested compounds with similar structures to assess their biological activities:

  • Study on Antibacterial and Enzyme Inhibitory Activities : A series of pyrimidine derivatives were synthesized and tested against bacterial strains and for enzyme inhibition. The study found that certain derivatives exhibited strong antibacterial activity and effective enzyme inhibition, indicating their potential therapeutic applications .
  • Docking Studies : Molecular docking studies have been conducted to understand the interaction between these compounds and target proteins. These studies suggest that the binding affinity of the compounds with target enzymes could correlate with their observed biological activities.

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